An In-depth Technical Guide to the Fundamental Properties of Crotononitrile
An In-depth Technical Guide to the Fundamental Properties of Crotononitrile
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of crotononitrile (2-butenenitrile), a versatile and reactive nitrile compound. Intended for researchers, chemists, and professionals in drug development, this document consolidates critical data on its chemical identity, physicochemical properties, spectroscopic signature, and key chemical transformations. Furthermore, it presents detailed, field-proven protocols for its synthesis and application as a chemical reagent, alongside a thorough examination of essential safety and handling procedures. The guide is structured to deliver not just data, but also the scientific rationale behind experimental methodologies, ensuring both technical accuracy and practical utility.
Introduction and Molecular Overview
Crotononitrile, with the chemical formula C₄H₅N, is an unsaturated aliphatic nitrile that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring both a carbon-carbon double bond and a nitrile functional group, imparts a unique reactivity profile, making it a precursor for various pharmaceuticals, agrochemicals, and polymers.[1] The molecule exists as two distinct geometric isomers: cis (Z) and trans (E), which exhibit notable differences in their physical properties and biological activities. Commercially, crotononitrile is often supplied as a mixture of these isomers.[2] Understanding the specific properties of each isomer, as well as the mixture, is paramount for its effective and safe utilization in research and development. This guide will delineate these properties, providing a foundational resource for scientists working with this compound.
The structural differences between the cis and trans isomers are foundational to their distinct chemical behavior.
Caption: Molecular structures of trans- and cis-crotononitrile.
Physicochemical and Identification Properties
The identity and physical characteristics of crotononitrile are fundamental to its handling, purification, and use in reactions. It is a colorless to pale yellow liquid with a pungent odor.[1] The compound is typically identified by its CAS Registry Number; it is crucial to use the correct isomer-specific or mixture CAS number for accurate documentation and safety assessment.
Table 1: Identification and Physical Properties of Crotononitrile Isomers
| Property | trans-Crotononitrile | cis-Crotononitrile | Mixture (cis/trans) | Reference(s) |
| IUPAC Name | (2E)-But-2-enenitrile | (2Z)-But-2-enenitrile | 2-Butenenitrile | [3][4] |
| Synonyms | Crotonic nitrile, 1-Cyanopropene | Isocrotononitrile | β-Methylacrylonitrile | [3][4] |
| CAS Number | 627-26-9 | 1190-76-7 | 4786-20-3 | [2][3][4] |
| Molecular Formula | C₄H₅N | C₄H₅N | C₄H₅N | [2] |
| Molecular Weight | 67.09 g/mol | 67.09 g/mol | 67.09 g/mol | [2] |
| Appearance | Clear to pale yellow liquid | Colorless liquid | Clear liquid | [1][3] |
| Density | 0.824 g/mL at 25 °C | 0.819 g/mL at 20 °C | 0.824 g/cm³ at 25 °C | [2][5][6] |
| Boiling Point | 120-121 °C | 108.9 °C | 120-121 °C | [5][6] |
| Melting Point | -51.5 °C | -72.6 °C | -51.5 °C | [7] |
| Flash Point | 16 °C (closed cup) | 20 °C | 17 °C - 20 °C | [3][6] |
| Refractive Index (n²⁰/D) | 1.419 | 1.4134 | 1.419 | [5][6] |
| Solubility | Slightly soluble in water. | Data not specified. | Slightly soluble in water. | [8] |
| Vapor Pressure | 32.0 mmHg at 25 °C | 15.2 mmHg at 25 °C | ~15.2 mmHg at 25 °C | [3][6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and isomeric ratio of crotononitrile. The key spectral features are derived from its methyl, vinyl, and nitrile functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is particularly effective for differentiating between the cis and trans isomers due to the distinct coupling constants (J-values) of the vinyl protons.
Table 2: ¹H NMR Spectroscopic Data for Crotononitrile Isomers (300 MHz, TMS reference)
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| trans | CH₃-C= | ~1.81 | Doublet of Doublets | J(H,H) = 6.7, J(H,H) = -1.5 | [9] |
| =CH-CN | ~5.22 | Doublet of Quartets | J(H,H) = 16.0, J(H,H) = -1.5 | [9] | |
| CH₃-CH= | ~6.53 | Doublet of Quartets | J(H,H) = 16.0, J(H,H) = 6.7 | [9] | |
| cis | CH₃-C= | ~1.95 | Doublet of Doublets | J(H,H) = 6.8, J(H,H) = -1.4 | [4] |
| =CH-CN | ~5.17 | Doublet of Quartets | J(H,H) = 11.0, J(H,H) = -1.4 | [4] | |
| CH₃-CH= | ~6.28 | Doublet of Quartets | J(H,H) = 11.0, J(H,H) = 6.8 | [4] |
Rationale: The most telling feature is the coupling constant between the two vinyl protons. A large J-value of ~16.0 Hz is characteristic of a trans relationship, while a smaller J-value of ~11.0 Hz confirms a cis configuration.[4][9] This difference is a direct consequence of the dihedral angle between the C-H bonds, as described by the Karplus equation.
For ¹³C NMR, specific assignments require spectral databases, but the chemical shifts can be reliably predicted based on the electronic environment of each carbon atom.
Table 3: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale | Reference(s) |
| -C≡N (Nitrile) | 110 - 120 | The sp-hybridized carbon of the nitrile group is significantly deshielded and appears in this characteristic downfield region. | [8][10] |
| C=C (Alkene) | 115 - 150 | The sp²-hybridized carbons of the double bond are deshielded relative to sp³ carbons and appear in this range. The carbon adjacent to the electron-withdrawing nitrile group will be further downfield. | [5][6] |
| CH₃- (Methyl) | 10 - 25 | The sp³-hybridized methyl carbon is shielded and appears in the typical upfield aliphatic region. The cis isomer's methyl carbon typically appears slightly upfield of the trans due to steric effects. | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for confirming the presence of the key functional groups.
-
C≡N Stretch: A sharp, strong absorption peak is expected in the range of 2280–2200 cm⁻¹ .[11] The intensity and sharpness of this peak are highly characteristic of the nitrile functional group.
-
C=C Stretch: A medium-intensity absorption is expected around 1680–1620 cm⁻¹ , confirming the presence of the carbon-carbon double bond.[11]
-
=C-H Stretch: Absorptions for sp² C-H stretches are typically found just above 3000 cm⁻¹.
-
C-H Bending: Out-of-plane C-H bending vibrations can also help distinguish isomers; trans alkenes show a strong band around 980-960 cm⁻¹, while cis alkenes show a band around 730-665 cm⁻¹.[11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 67 .[9]
-
Major Fragments: Common fragments include:
Chemical Synthesis and Reactivity
Synthesis Protocol: Dehydration of Crotonamide
A reliable method for synthesizing crotononitrile is the dehydration of its corresponding amide, crotonamide. This can be achieved using various dehydrating agents. The following protocol is adapted from a patented procedure utilizing benzenesulfonyl chloride and pyridine, which act to form a reactive intermediate that facilitates the elimination of water.
Causality: Benzenesulfonyl chloride reacts with the amide's oxygen, making it a good leaving group. Pyridine acts as a base to deprotonate the amide nitrogen and facilitate the subsequent elimination to form the nitrile triple bond. Dichloromethane is chosen as a solvent for its inertness and ability to dissolve the reactants. The aqueous workup is designed to remove the pyridine hydrochloride salt and any remaining reagents.
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